molecular formula C17H15NO B2803382 4-methoxy-6,11-dihydro-5H-benzo[a]carbazole CAS No. 903574-88-9

4-methoxy-6,11-dihydro-5H-benzo[a]carbazole

Cat. No.: B2803382
CAS No.: 903574-88-9
M. Wt: 249.313
InChI Key: VVKTYDVNEVLNLM-UHFFFAOYSA-N
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Description

4-Methoxy-6,11-dihydro-5H-benzo[a]carbazole (CAS No: 903574-88-9) is a high-purity chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound belongs to the benzo[a]carbazole chemical class, a tricyclic structure consisting of two benzene rings fused to a five-membered nitrogen-containing ring . This molecular framework is of significant interest in medicinal chemistry due to its diverse biological activities. Research indicates that carbazole derivatives, particularly N-substituted variants and related structures, demonstrate notable pharmacological potential . Specific derivatives of the 6,11-dihydro-5H-benzo[a]carbazole scaffold have been identified as potent antifungal agents against C. albicans . Furthermore, structurally similar benzo[c]carbazol-6-one compounds have shown promising and comparable or superior antitumor activity to established chemotherapeutic agents like Cisplatin in vitro, targeting a range of human cancer cell lines including leukemia (HL-60), lung cancer (A549), liver cancer (HepG2), and breast cancer (MDA-MB-231) . The presence of the methoxy substituent in the 4-position can influence the compound's electronic properties and binding interactions with biological targets, making it a valuable intermediate for further structure-activity relationship (SAR) studies. Researchers utilize this compound as a key synthetic intermediate for developing novel bioactive molecules. Its core structure serves as a privileged scaffold in the discovery of new therapeutic agents with potential applications in oncology and infectious disease research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-6,11-dihydro-5H-benzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-19-16-8-4-6-13-12(16)9-10-14-11-5-2-3-7-15(11)18-17(13)14/h2-8,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKTYDVNEVLNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC3=C2NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6,11-dihydro-5H-benzo[a]carbazole can be achieved through the Fischer indole synthesis method. This involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol. The reaction yields the tricyclic indole structure, which can then be further modified to introduce the methoxy group at the 4-position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Fischer indole synthesis method provides a scalable route for its production. The reaction conditions can be optimized for large-scale synthesis by adjusting the concentration of reactants and the reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6,11-dihydro-5H-benzo[a]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and other substituted derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of carbazole derivatives, including 4-methoxy-6,11-dihydro-5H-benzo[a]carbazole. Research has shown that these compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives were synthesized and tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing zones of inhibition ranging from 12.6 to 26.08 mm at specific concentrations . This suggests their potential use in developing new antimicrobial agents.

Antitumor Activity

Carbazole derivatives have been extensively studied for their anticancer properties. Compounds similar to this compound have been identified as inhibitors of anaplastic lymphoma kinase (ALK), a target in cancer therapy. For example, certain derivatives demonstrated potent inhibitory activity against ALK with IC50 values as low as 2.9 nM . This highlights their potential in treating cancers associated with ALK mutations.

SARS-CoV-2 Inhibition

In light of the COVID-19 pandemic, research has also focused on the potential of carbazole derivatives to inhibit SARS-CoV-2 replication. Studies indicate that certain benzocarbazoledinones can inhibit viral replication effectively, making them candidates for further development as antiviral agents .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be utilized in various reactions to produce more complex carbazole derivatives that may possess enhanced biological activities or novel properties . The compound's structure allows for functionalization at various positions, facilitating the development of a wide range of derivatives.

Catalysis

Research has indicated that carbazole-based ligands can be employed in catalysis, particularly in cross-coupling reactions. The unique properties of carbazole derivatives make them suitable for use as ligands in palladium-catalyzed reactions, enhancing reaction efficiency and selectivity .

Case Studies and Research Findings

StudyFocusFindings
Reddy et al. (2015)Antimicrobial ActivitySynthesized N-substituted carbazoles with significant antibacterial activity against multiple strains .
Kumar et al. (2011)Antitumor ActivityIdentified selective ALK inhibitors with potent antiproliferative effects on cancer cell lines .
Recent SARS-CoV-2 StudyAntiviral ActivityBenzocarbazoledinones showed effective inhibition of SARS-CoV-2 replication in cell-based assays .

Mechanism of Action

The mechanism of action of 4-methoxy-6,11-dihydro-5H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cervical cancer cells by interfering with cellular signaling pathways. The methoxy group at the 4-position enhances its binding affinity to certain proteins, thereby modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Bioactivity

  • 8-Methoxy vs. 4-Methoxy Substitution: The compound 11-ethyl-8-methoxy-6,11-dihydro-5H-benzo[a]carbazole (compound 6 in ) shares structural similarity but differs in methoxy substitution at the 8-position. This positional variation impacts receptor binding; compound 6 exhibits non-competitive antagonism of kainate GluK1/GluK2 receptors with low micromolar activity, suggesting that methoxy positioning modulates neuropharmacological efficacy .
  • Chloro and Bromo Derivatives :
    Chlorinated (e.g., 5-chloro) and brominated carbazole derivatives (e.g., 5-bromo) demonstrate enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 16 µg/mL. The 4-methoxy derivative’s activity may differ due to electronic effects of the substituent on membrane penetration or target interaction .

Isomeric Differences: Benzo[a]carbazole vs. Benzo[b]carbazole

  • Thermal Stability :
    Benzo[a]carbazole isomers show higher thermal stability compared to benzo[b]- and benzo[c]carbazoles. Pyrolysis studies reveal that benzo[a]carbazole’s relative abundance increases with thermal maturity (e.g., from 30% to 50% at 1.11%–2.26% vitrinite reflectance), whereas benzo[c]carbazole decreases significantly .
  • Spectroscopic Profiles :
    1H NMR spectra of 4-methoxy derivatives (e.g., 14f : 11-(4-methoxyphenyl)-6,11-dihydro-5H-benzo[b]carbazole) show distinct aromatic proton shifts (δ 6.8–7.4 ppm) due to electron-donating methoxy groups, while melting points vary with substituents (e.g., 14f: 180–182°C vs. 14g: 163–165°C for thiophenyl-substituted analogs) .

Pharmacological Activity Comparison

Antibacterial Activity

Carbazole derivatives with halogen substitutions (e.g., 5-chloro, 5-bromo) show potent activity against MRSA (MIC: 16 µg/mL), comparable to trans-indole analogs. However, unsubstituted carbazoles (e.g., 5a ) exhibit reduced activity toward MSSA strains, highlighting the role of substituents in target specificity .

Anticancer Potential

Derivatives of 6,11-dihydro-5H-benzo[a]carbazole demonstrate selective inhibition of cervical cancer cell proliferation. For instance, lead compounds with alkyl or aryl substitutions show IC50 values in the micromolar range, though the 4-methoxy variant’s efficacy remains to be fully elucidated .

Neuropharmacological Effects

Non-competitive antagonism of glutamate receptors (e.g., compound 6 in ) suggests carbazoles as candidates for treating neurodegenerative diseases. Methoxy and ethyl groups enhance blood-brain barrier permeability and receptor affinity .

Thermal and Spectroscopic Properties

  • Thermal Decomposition :
    Carbazoles decompose at temperatures >250°C, with methoxy derivatives showing lower onset decomposition temperatures due to the labile methoxy group .
  • UV-Vis and Fluorescence :
    Methoxy-substituted carbazoles exhibit strong fluorescence (λem ~400 nm), making them suitable for optoelectronic applications. Unsubstituted carbazoles show redshifted emission due to reduced electron density .

Data Tables

Table 1: Comparison of Key Carbazole Derivatives

Compound Substituent(s) Bioactivity (MIC or IC50) Melting Point (°C) Reference
4-Methoxy-6,11-dihydro-5H-benzo[a]carbazole 4-OCH3 Under investigation N/A
11-Ethyl-8-methoxy-6,11-dihydro-5H-benzo[a]carbazole 8-OCH3, 11-C2H5 GluK1/GluK2 antagonist (µM) N/A
5-Chloro-6,11-dihydro-5H-benzo[a]carbazole 5-Cl MRSA: 16 µg/mL N/A
14f (Benzo[b]carbazole) 11-(4-OCH3-C6H4) N/A 180–182

Table 2: Thermal Stability of Carbazole Isomers

Isomer Relative Abundance at 1.11% Ro Relative Abundance at 2.26% Ro
Benzo[a]carbazole 40% 50%
Benzo[b]carbazole 31% 15%
Benzo[c]carbazole 54% 3%

Biological Activity

4-Methoxy-6,11-dihydro-5H-benzo[a]carbazole is a compound of considerable interest due to its potential biological activities, particularly in cancer therapy and antiviral applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The primary biological target of this compound is cervical cancer cells. The compound has shown efficacy in inhibiting the proliferation of these cells, likely through interference with cell growth and division pathways. The methoxy group at the C-4 position is crucial for its activity, influencing both its chemical reactivity and biological effects.

Biochemical Pathways

The compound's action involves several biochemical pathways related to cell cycle regulation and apoptosis induction. Studies suggest that it may activate apoptotic pathways in cancer cells, leading to increased cell death .

Biological Activity Evaluation

Research into the biological activity of this compound has yielded promising results:

Biological Activity Effect Reference
Anticancer Activity Inhibits proliferation of cervical cancer cells
Antiviral Activity Potential inhibition of SARS-CoV-2 replication
Apoptosis Induction Promotes apoptosis in cancer cell lines

Case Studies and Research Findings

  • Cervical Cancer Inhibition : In vitro studies demonstrated that this compound significantly reduced cell viability in cervical cancer cell lines. The IC50 values indicate potent antiproliferative effects, suggesting its potential as a therapeutic agent.
  • SARS-CoV-2 Replication Inhibition : A series of benzocarbazoledinones, including derivatives of this compound, were tested for their ability to inhibit SARS-CoV-2 replication. Compounds exhibited EC50 values below 4 µM without cytotoxic effects in Calu-3 cells, indicating their potential as antiviral agents .
  • Apoptosis Studies : Further investigations revealed that treatment with this compound led to a significant increase in apoptotic cells in various cancer models. For instance, HeLa cells treated with the compound showed a notable increase in apoptosis compared to untreated controls .

Comparison with Similar Compounds

The unique positioning of the methoxy group at the 4-position distinguishes this compound from similar compounds:

Compound Key Features Biological Activity
6,11-Dihydro-5H-benzo[a]carbazole Lacks methoxy groupLower anticancer activity
2-Methoxy-6,11-dihydro-5H-benzo[a]carbazole Methoxy at 2-positionDifferent activity profile
8-Chloro-2-methoxy-6,11-dihydro-5H-benzo[a]carbazole Chlorine substitution affects reactivityVaries in biological activity

Q & A

Q. What are the common synthetic routes for 4-methoxy-6,11-dihydro-5H-benzo[a]carbazole and its derivatives?

The compound can be synthesized via Brønsted acid-catalyzed intramolecular alkylation of indole derivatives. For example, 11-(4-methoxyphenyl)-6,11-dihydro-5H-benzo[b]carbazole derivatives are prepared using triflic acid (TfOH) as a catalyst, achieving yields up to 98% under optimized conditions. Key steps include cyclization of substituted indoles and characterization via 1H^1H NMR and 13C^{13}C NMR in CDCl3_3 .

Q. How is structural elucidation performed for benzo[a]carbazole derivatives?

Structural confirmation relies on spectroscopic techniques:

  • 1H^1H NMR (300 MHz, CDCl3_3) resolves methoxy groups (δ ~3.76–3.79 ppm) and dihydrobenzo protons (δ ~4.16–4.34 ppm).
  • 13C^{13}C NMR identifies aromatic carbons (δ ~110–150 ppm) and methoxy carbons (δ ~55 ppm).
  • High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C20 _{20}H19 _{19}NO) with <2 ppm error .

Q. What crystallization methods are effective for X-ray diffraction studies?

Single crystals suitable for X-ray analysis are grown via slow evaporation in dichloromethane/hexane mixtures. SHELX programs (e.g., SHELXL for refinement) are widely used for structure determination, with validation metrics like R-factors <0.05 .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in Buchwald–Hartwig coupling?

A double Buchwald–Hartwig reaction using 2-bromo-3-(2-bromophenyl)naphthalene-1,4-dione as a precursor requires:

  • Palladium catalysts (e.g., Pd2 _2(dba)3 _3) with ligands like XPhos.
  • Base optimization (Cs2 _2CO3 _3 vs. K3 _3PO4 _4) to minimize side reactions.
  • Temperature control (80–110°C) and inert atmosphere (N2 _2) to prevent decomposition .

Q. How do variable induction conditions affect enzymatic interactions with carbazole derivatives?

Experimental design (e.g., 23 ^3 factorial design) evaluates induction variables (cell concentration, temperature, time) for recombinant protein expression. For carbazole dioxygenase components (CarAa, CarAc), optimal expression in E. coli BL21-SI occurs at OD600 _{600} = 0.6, 25°C, and 12-hour induction. STATISTICA software identifies temperature-time interactions as critical .

Q. What strategies resolve contradictions in thermal stability data for indole-based derivatives?

Conflicting thermogravimetric (TGA) and differential scanning calorimetry (DSC) data are addressed by:

  • Validating purity via HPLC (>98%).
  • Repeating experiments under controlled humidity (≤30% RH).
  • Comparing decomposition onset temperatures across multiple batches (e.g., 11-ethyl-8-methoxy-6,11-dihydro-5H-benzo[a]carbazole decomposes at 240–260°C) .

Q. How are computational methods integrated with experimental data to predict bioactivity?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) and docking studies (AutoDock Vina) predict binding affinities to targets like GluK1 receptors. Experimental validation includes competitive radioligand assays (IC50 _{50} values) .

Methodological Best Practices

Q. What precautions are critical for handling air-sensitive intermediates?

  • Use Schlenk lines or gloveboxes (O2 _2 <1 ppm) for moisture-sensitive reactions.
  • Store intermediates under argon at –20°C in amber vials.
  • Avoid aqueous workup for compounds prone to hydrolysis (e.g., methoxy-substituted carbazoles) .

Q. How should NMR data be interpreted for diastereomeric mixtures?

  • Employ 1H^1H-1H^1H COSY and NOESY to distinguish diastereomers.
  • Use chiral columns (e.g., Chiralpak IA) for HPLC separation before analysis.
  • Compare experimental 1H^1H NMR shifts with computed spectra (GIAO method) .

Data Contradiction Analysis

Q. Why might synthetic yields vary across literature reports for similar routes?

Discrepancies arise from:

  • Catalyst purity (e.g., Pd0 ^0 vs. oxidized Pd species).
  • Solvent grade (anhydrous vs. technical grade THF).
  • Subtle substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing halogens) .

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